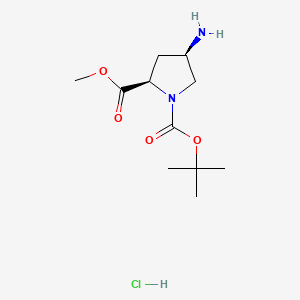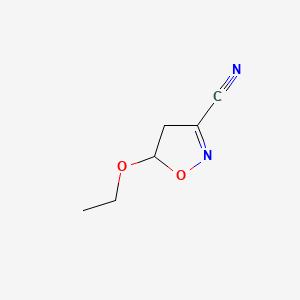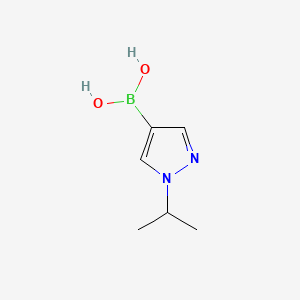![molecular formula C10H16Cl2N2 B598053 [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride CAS No. 1203308-27-3](/img/structure/B598053.png)
[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride” is a heterocyclic organic compound . Its IUPAC name is cyclopropyl-(4-methylpyridin-2-yl)methanamine dihydrochloride . The compound has a molecular weight of 235.16 .
Molecular Structure Analysis
The molecular formula of the compound is C10H16Cl2N2 . The InChI code for the compound is 1S/C10H14N2.2ClH/c1-7-4-5-12-9 (6-7)10 (11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.16 . It has 2 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Fibrosis Agents
[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride: has been utilized in the synthesis of novel pyrimidine derivatives with significant anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Pharmacology: Antimicrobial and Antiviral Activities
The core structure of this compound, particularly the pyridin-2-yl moiety, is known for its diverse biological activities. Derivatives containing this moiety have been reported to exhibit antimicrobial and antiviral properties, which are crucial in the development of new therapeutic agents .
Chemical Biology: Heterocyclic Compound Libraries
In chemical biology, [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride can be used to construct libraries of heterocyclic compounds. These libraries are essential for screening potential biological activities and discovering new pharmacologically active molecules .
Organic Synthesis: Building Blocks for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be employed to create complex molecules with specific desired functions, which can be further used in various chemical reactions and processes .
Drug Discovery: Scaffold for Pharmacologically Active Compounds
The pyridin-2-yl component of [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride is considered a privileged structure in drug discovery. It acts as a scaffold for developing pharmacologically active compounds with potential therapeutic applications .
Material Science: Organic Electronic Materials
Research in material science could explore the use of this compound in the development of organic electronic materials due to its structural properties, which may contribute to conducting or semiconducting behaviors .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure makes it a candidate for enzyme inhibition studies. It could be used to investigate the interaction with specific enzymes, which is valuable for understanding disease mechanisms and developing targeted treatments .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectroscopy. Their distinct chemical properties allow for precise measurements and analyses in various research applications .
Safety and Hazards
Propriétés
IUPAC Name |
cyclopropyl-(4-methylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-4-5-12-9(6-7)10(11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANMLNURNBWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679008 |
Source


|
| Record name | 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride | |
CAS RN |
1203308-27-3 |
Source


|
| Record name | 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597982.png)




